1-amino-N-methylcyclopropane-1-carboxamide hydrochloride
CAS No.: 2193058-19-2
Cat. No.: VC4964429
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2193058-19-2 |
|---|---|
| Molecular Formula | C5H11ClN2O |
| Molecular Weight | 150.61 |
| IUPAC Name | 1-amino-N-methylcyclopropane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C5H10N2O.ClH/c1-7-4(8)5(6)2-3-5;/h2-3,6H2,1H3,(H,7,8);1H |
| Standard InChI Key | AOKFEWFWPMUSFS-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1(CC1)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C5H11ClN2O, with a molar mass of 150.61 g/mol . Its IUPAC name, N-methylcyclopropane-1-carboxamide; hydrochloride, reflects two critical components:
-
A cyclopropane ring substituted at the 1-position with a carboxamide group (-CONHCH3)
-
A primary amine (-NH2) at the same carbon, forming a geminal diamine-carboxamide arrangement
-
A hydrochloride salt form, enhancing solubility and crystallinity .
The cyclopropane ring introduces significant angle strain (60° bond angles vs. 109.5° in tetrahedral carbons), which influences reactivity and conformational stability. X-ray crystallography of analogous cyclopropane derivatives reveals puckered ring geometries that may facilitate interactions with biological targets .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H11ClN2O | |
| Molar Mass | 150.61 g/mol | |
| SMILES | Cl.CNC(=O)C1(N)CC1 | |
| InChIKey | NUFPVTFPTQJADB-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride are publicly documented, analogous cyclopropane carboxamides are typically synthesized via:
-
Cyclopropanation: Ring formation using [2+1] cycloadditions of carbenes to alkenes or Simmons-Smith reactions with diiodomethane and zinc-copper couples.
-
Amide Coupling: Reaction of cyclopropanecarboxylic acid derivatives with methylamine using carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
-
Salt Formation: Treatment of the free base with hydrochloric acid in polar solvents such as methanol or ethyl acetate .
A representative multi-step synthesis for structurally related compounds involves:
-
Condensation of glycolic acid with 4-phenoxyaniline to form an intermediate amide .
-
Subsequent coupling with cyclopropanecarboxylic acid derivatives under EDC/DMAP catalysis .
-
Final purification via recrystallization from hexane/ethyl acetate mixtures .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility compared to the free base, with predicted solubility in polar aprotic solvents (DMF, DMSO) > 50 mg/mL . Stability studies of similar compounds indicate:
-
pH Sensitivity: Degradation above pH 7 due to amine deprotonation and cyclopropane ring strain relief.
-
Thermal Stability: Decomposition onset temperatures ~180°C based on thermogravimetric analysis (TGA) of analogs .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| logP (Partition Coefficient) | 0.89 | XLogP3 | |
| Hydrogen Bond Donors | 2 | Computed | |
| Hydrogen Bond Acceptors | 3 | Computed | |
| Topological Polar Surface Area | 66.8 Ų | ChemAxon |
Analytical Characterization
Spectroscopic Profiles
1H NMR (400 MHz, CDCl3):
-
δ 3.24–3.16 (m, 1H, cyclopropane CH)
-
δ 2.32–2.10 (m, 4H, cyclopropane CH2)
-
δ 1.47 (s, 9H, tert-butyl protecting group in intermediates) .
13C NMR (100 MHz, DMSO-d6):
HR-MS (ESI-TOF):
| Precaution Code | Instruction |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |
| P405 | Store locked up |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume